Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor [ [] ]. GlyT1 inhibitors are under investigation for their potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia.
Relevance: TP0439150, similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, contains a pyrazole ring core, a pyridine ring, and an amide linkage. These shared structural features place them within a similar chemical space and potentially highlight common synthetic strategies or biological activity trends. [ [] ].
Compound Description: This compound was identified as a structurally diverse back-up compound for TP0439150 and also exhibits potent GlyT1 inhibitory activity with favorable pharmacokinetic properties [ [] ]. It was designed using central nervous system multiparameter optimization (CNS MPO) to enhance its drug-likeness.
Relevance: While containing an imidazole ring instead of a pyrazole, 7n shares several key structural elements with N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide: a pyridine ring, an amide linkage, and a substituted aromatic ring. This suggests a broader chemical class of compounds with potential for GlyT1 inhibition. [ [] ].
Compound Description: This compound is a tosylate salt of a neutrophil elastase inhibitor and shows improved physical properties compared to the free base form [ [] ]. It is being developed by AstraZeneca potentially for the treatment of neutrophil elastase-driven respiratory diseases.
Relevance: This compound, similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, features a pyrazole ring and a pyridine ring, suggesting a possible connection in terms of synthesis or biological targets. [ [] ].
Compound Description: MK-8033 is a specific dual inhibitor of the c-Met and Ron protein kinases. It exhibits preferential binding to the activated kinase conformation and is being investigated as a potential cancer treatment [ [] ].
Relevance: MK-8033 and N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide both incorporate a pyrazole ring and a pyridine ring within their structures. This shared feature points to potential similarities in their chemical synthesis or potential biological activity, even though their ultimate targets differ. [ [] ].
Compound Description: This compound is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide. It exhibits excellent fungicidal activity against various plant pathogens and has low toxicity to rats [ [] ].
Relevance: HNPC-A9229, like N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, features a substituted pyridine ring and an amide linkage. This structural similarity suggests potential overlaps in their synthetic routes or biological activity profiles despite their differing target applications. [ [] ].
Compound Description: MPP is a mixed cholecystokinin (CCK) antagonist with potential antidepressant and anxiolytic effects [ [] ].
Relevance: MPP shares the pyrazole ring and amide linkage structural features with N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, indicating they might belong to a larger family of compounds with similar pharmacological properties or synthesis pathways. [ [] ].
Compound Description: AZD9819 is a human neutrophil elastase inhibitor that undergoes a unique lipid peroxide-mediated oxidative rearrangement in blood plasma [ [] ]. This rearrangement leads to the formation of a five-membered oxazole derivative from its original six-membered pyrazinone-carboxamide core.
Relevance: Although differing significantly in overall structure, AZD9819 and N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide share the pyrazole ring and amide linkage. Additionally, both compounds have been studied in the context of biotransformation, highlighting the importance of understanding metabolic pathways for drug development. [ [] ].
Relevance: Although it contains a pyridine core instead of pyrazole, compound 5 shares with N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide the amide linkage and the presence of a substituted aromatic ring, highlighting a structural motif often seen in lipase inhibitors. This emphasizes the importance of considering the entire structure and not just individual ring systems when evaluating potential biological activity. [ [] ].
Compound Description: Compound 6a is a potent and reversible endothelial lipase (EL) inhibitor that was identified through deck mining based on the structure of compound 5 [ [] ]. Similar to compound 5, it is selective for EL over lipoprotein lipase (LPL) but not hepatic lipase (HL).
Relevance: Though containing a pyrrole ring instead of pyrazole, compound 6a shares with N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide the amide linkage and the substituted aromatic ring. It showcases how subtle modifications to a core structure can significantly impact biological activity and selectivity. [ [] ].
Compound Description: Compound 7c is an optimized derivative of 6a, exhibiting improved pharmacokinetic properties while maintaining potent EL inhibitory activity [ [] ]. It was designed to investigate the potential of a reversible EL inhibitor to increase HDL-cholesterol levels in vivo.
Relevance: Though a pyrrole-based structure, compound 7c, like N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, highlights the design of drug candidates with improved pharmacokinetic profiles through structural modifications. This reinforces the importance of optimizing not just potency but also the absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates. [ [] ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.